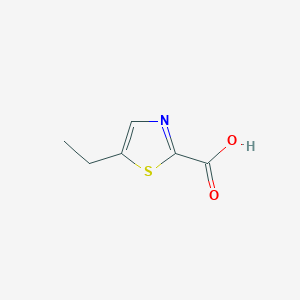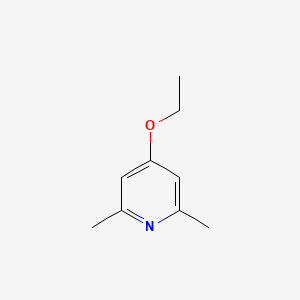
2-Azidophenyl disulfide
Vue d'ensemble
Description
2-Azidophenyl disulfide is a chemical compound used for experimental and research purposes .
Synthesis Analysis
The synthesis of disulfide compounds can be achieved through various methods. For instance, a catalyst-free methodology for the reductive cyclization of various disulfides using BH3NH3 as a reductant and CO2 as a C1 resource was developed . Another approach involves the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . A convenient method for the synthesis of unsymmetrical disulfides under mild conditions in good to excellent yields is based on the use of a readily available organophosphorus sulfenyl bromide as an activating agent .
Molecular Structure Analysis
The molecular structure of disulfide compounds is critical for their function. The formation of disulfide bonds is critical for stabilizing protein structures and maintaining protein functions . Tools like Disulfide by Design 2.0 provide a platform for disulfide engineering in proteins, extending functionality, visualization, and analysis capabilities .
Chemical Reactions Analysis
Disulfide compounds participate in various chemical reactions. For instance, the interconversion between dithiol and disulfide groups is a redox reaction . The thermal decomposition of 2-azidophenylmethanol, a compound similar to 2-Azidophenyl disulfide, has also been studied .
Applications De Recherche Scientifique
Sulfhydryl Group Analysis in Biological Materials
- Research Context : Sulfhydryl groups in biological materials can be effectively analyzed using aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble compound useful for determining sulfhydryl groups in various biological materials (Ellman, 1959).
Self-Healing Elastomers
- Material Science Application : Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers, demonstrating significant healing efficiency at room temperature without external catalysts or intervention (Rekondo et al., 2014).
Fluorescence Imaging in Biological Systems
- Molecular Imaging : An azide-functionalized O-methylrhodol fluorophore was developed for detecting hydrogen sulfide (H2S) in biological systems, demonstrating over a 1000-fold fluorescence response and selectivity for H2S, making it a valuable tool for complex biological imaging (Hammers et al., 2015).
Photolabelling in Biomembrane Studies
- Biochemical Applications : The synthesis of 3-[(4-azidophenyl)dithio]propionic acid-^(14)C provides a cleavable heterobifunctional photolabelling reagent potentially useful in studies of biomembrane structure and intermacromolecular interaction (Ramaswami & Tirrell, 1989).
Understanding H2S-Mediated Aryl Azide Reduction
- Chemical Research : Insights into the reduction of aryl azides by H2S have been obtained, revealing the role of HS(-) as an active species and the formation of polysulfide anions, essential for understanding biogenesis and action of H2S in biological systems (Henthorn & Pluth, 2015).
Disulfide Bond Engineering in Proteins
- Biotechnological Tool : Disulfide engineering is a key method in protein research, aiding in stability enhancement and functional modifications. Disulfide by Design 2.0, a web-based tool, significantly extends the functionality of such engineering processes (Craig & Dombkowski, 2013).
Safety and Hazards
Orientations Futures
The synthesis of disulfide compounds has potential applications in various fields. For instance, the synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Additionally, new disulfide-based organic compounds are being designed for the improvement of self-healing materials .
Propriétés
IUPAC Name |
1-azido-2-[(2-azidophenyl)disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S2/c13-17-15-9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)16-18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACQPXRJAXQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])SSC2=CC=CC=C2N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508467 | |
| Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidophenyl disulfide | |
CAS RN |
78715-74-9 | |
| Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















